Cas no 439110-78-8 (6-[(3,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-ol)

6-[(3,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-ol is a synthetic compound featuring a 3,4-dichlorophenyl group and a pyrrolidin-1-ylmethyl substituent within a 1,3-benzodioxol-5-ol framework. This compound exhibits notable structural stability and favorable reactivity, making it suitable for a range of synthetic applications. Its unique molecular structure endows it with potential as a building block in the development of novel pharmaceuticals and agrochemicals.
6-[(3,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-ol structure
439110-78-8 structure
商品名:6-[(3,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-ol
CAS番号:439110-78-8
MF:
メガワット:
CID:4651596

6-[(3,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-ol 化学的及び物理的性質

名前と識別子

    • 6-[(3,4-DICHLOROPHENYL)(1-PYRROLIDINYL)METHYL]-1,3-BENZODIOXOL-5-OL
    • 6-[(3,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-ol

6-[(3,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB581032-500mg
6-[(3,4-Dichlorophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol; .
439110-78-8
500mg
€678.60 2024-08-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00918590-1g
6-[(3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-ol
439110-78-8 90%
1g
¥4193.0 2024-04-18
A2B Chem LLC
AI79075-500mg
6-[(3,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-ol
439110-78-8 >90%
500mg
$720.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1617822-1mg
6-((3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-ol
439110-78-8 98%
1mg
¥499.00 2024-05-13
A2B Chem LLC
AI79075-5mg
6-[(3,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-ol
439110-78-8 >90%
5mg
$214.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1617822-10mg
6-((3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-ol
439110-78-8 98%
10mg
¥800.00 2024-05-13
A2B Chem LLC
AI79075-1mg
6-[(3,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-ol
439110-78-8 >90%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI79075-1g
6-[(3,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-ol
439110-78-8 >90%
1g
$1295.00 2024-04-20
A2B Chem LLC
AI79075-10mg
6-[(3,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-ol
439110-78-8 >90%
10mg
$240.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1617822-5mg
6-((3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-ol
439110-78-8 98%
5mg
¥529.00 2024-05-13

6-[(3,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-ol 関連文献

6-[(3,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-olに関する追加情報

Introduction to 6-[(3,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-ol and Its Significance in Modern Chemical Research

The compound with the CAS number 439110-78-8, identified as 6-[(3,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-ol, represents a fascinating molecule in the realm of chemical biology and pharmaceutical development. This compound, featuring a complex structural framework, has garnered attention due to its potential applications in various scientific domains. The presence of both 3,4-dichlorophenyl and pyrrolidin-1-yl moieties in its structure suggests a unique interplay of electronic and steric properties that make it a valuable candidate for further exploration.

Structurally, the molecule is characterized by a 2H-1,3-benzodioxol core, which is a well-known scaffold in medicinal chemistry due to its inherent biological activity. The benzodioxol ring system is often associated with compounds exhibiting pharmacological properties such as anti-inflammatory, antiviral, and anticancer effects. The substitution at the 5-position with a methyl group further modulates the electronic distribution and reactivity of the molecule, opening up possibilities for diverse chemical transformations and biological interactions.

In recent years, there has been a growing interest in developing novel compounds that can modulate neurotransmitter systems. The pyrrolidin-1-yl moiety in this compound is particularly noteworthy, as it is commonly found in psychoactive substances and has been extensively studied for its role in enhancing receptor binding affinity. When combined with the 3,4-dichlorophenyl group, which is known for its ability to influence metabolic pathways, the resulting structure may exhibit enhanced bioavailability and target specificity.

One of the most compelling aspects of this compound is its potential application in the development of next-generation therapeutics. Current research in chemical biology emphasizes the need for molecules that can selectively interact with biological targets while minimizing off-target effects. The intricate design of 6-[(3,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-ol aligns well with this goal, as its structural features allow for precise tuning of pharmacokinetic and pharmacodynamic properties.

Recent studies have highlighted the importance of scaffold hopping in drug discovery processes. By modifying existing molecular frameworks, researchers can uncover novel biological activities that were not apparent in parent compounds. The benzodioxol scaffold has been successfully modified in numerous drug candidates, leading to breakthroughs in treating various diseases. The introduction of both 3,4-dichlorophenyl and pyrrolidin-1-yl substituents into this scaffold represents a strategic approach to expanding the chemical space and discovering new therapeutic agents.

The synthesis of 6-[(3,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-ol presents an intriguing challenge due to its complex architecture. Advanced synthetic methodologies are required to construct the desired structure with high yield and purity. Techniques such as cross-coupling reactions, nucleophilic substitutions, and ring-closing metathesis have been employed to achieve this goal. The successful synthesis not only demonstrates the synthetic prowess of the research team but also paves the way for further structural optimization.

Once synthesized, the compound can be subjected to rigorous biological testing to evaluate its efficacy and safety profiles. High-throughput screening (HTS) techniques are commonly used to assess potential drug candidates against a wide range of biological targets. The presence of multiple functional groups in 6-[(3,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-ol suggests that it may interact with multiple receptors or enzymes simultaneously, leading to synergistic effects that could enhance therapeutic outcomes.

In conclusion,6-(\\(\\*\\*3,\\*\\*4-dichlorophenyl\\*\\*)(\\*\\*pyrrolidin,\\*-1-*\\)methyl)-2H,\\*-1,\\*-3-benzodioxol\\*-5-*\\*-ol (CAS no 439110–78–8) is a promising compound with significant potential in modern pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in drug discovery efforts aimed at addressing unmet medical needs. As our understanding of molecular interactions continues to evolve,this compound will likely play a crucial role in shaping future therapeutic strategies.

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Amadis Chemical Company Limited
(CAS:439110-78-8)6-[(3,4-dichlorophenyl)(pyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-ol
A1225336
清らかである:99%/99%
はかる:500mg/1g
価格 ($):402/778